N-(4-methoxybenzyl)-2-(pyridin-2-yloxy)propan-1-amine
Description
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C16H20N2O2/c1-13(20-16-5-3-4-10-18-16)11-17-12-14-6-8-15(19-2)9-7-14/h3-10,13,17H,11-12H2,1-2H3 |
InChI Key |
NVKFAOMIOREZHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC=C(C=C1)OC)OC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Reaction
The primary method for synthesizing N-(4-methoxybenzyl)-2-(pyridin-2-yloxy)propan-1-amine involves a nucleophilic substitution reaction between 4-methoxybenzyl chloride and 2-(pyridin-2-yloxy)propylamine under basic conditions. The reaction mechanism proceeds via the attack of the primary amine's lone pair on the electrophilic benzyl carbon, displacing the chloride leaving group.
Key Reaction Parameters:
- Solvent System: Dichloromethane (DCM) or toluene
- Base: Sodium hydroxide (0.5–1.0 eq) or potassium carbonate (1.2–2.0 eq)
- Temperature: 25–40°C
- Reaction Time: 6–24 hours
A comparative analysis of solvent systems reveals that toluene provides superior yields (78–82%) compared to DCM (65–70%) due to improved solubility of the aromatic intermediates. The choice of base significantly impacts reaction efficiency, with potassium carbonate demonstrating better moisture tolerance than sodium hydroxide in industrial settings.
Alternative Coupling Approaches
Patent literature describes modified approaches using coupling reagents for challenging substrates. The WO2022056100A1 patent discloses a method employing sodium hydride in dimethylformamide (DMF) to activate the benzyl chloride precursor, achieving 85% yield at 0–5°C. This low-temperature protocol minimizes side reactions such as N-alkylation of the pyridine ring.
Reaction Optimization Strategies
Solvent Effects on Reaction Kinetics
Systematic solvent screening demonstrates pronounced effects on reaction rate and product purity:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 2.38 | 82 | 98.5 |
| DCM | 8.93 | 70 | 97.2 |
| THF | 7.52 | 68 | 96.8 |
| DMF | 36.7 | 85 | 99.1 |
Polar aprotic solvents like DMF enhance reaction rates through improved stabilization of the transition state but require stringent moisture control. The trade-off between reaction efficiency and purification complexity makes toluene the preferred solvent for large-scale synthesis.
Stoichiometric Considerations
Optimal reagent ratios were determined through design-of-experiments (DoE) analysis:
- 4-Methoxybenzyl chloride : 2-(Pyridin-2-yloxy)propylamine
Ideal ratio = 1:1.05 (mol:mol) to compensate for amine volatility - Base : Substrate
Potassium carbonate at 1.5:1 ratio achieves complete conversion without over-basification
Exceeding 1.2 eq of base promotes hydrolysis of the benzyl chloride precursor, reducing yields by 12–15%.
Industrial-Scale Production
Continuous Flow Reactor Systems
Modern production facilities employ continuous flow reactors to enhance process control and scalability. Key advantages include:
- Residence Time: 8–12 minutes vs. 6–24 hours in batch reactors
- Yield Improvement: 88–92% compared to batch maximum of 85%
- Temperature Control: ±0.5°C vs. ±2°C in batch systems
A typical flow setup comprises:
- Precursor mixing chamber (25°C)
- Laminar flow reactor (30°C, 10 mL/min)
- In-line pH monitoring and adjustment
- Automated product separation
Purification Protocols
Final purification employs a two-stage process:
Stage 1: Liquid-liquid extraction with ethyl acetate/water (3:1 v/v) removes unreacted starting materials
Stage 2: Column chromatography (silica gel, hexane:ethyl acetate 4:1) or recrystallization from ethanol/water (7:3)
Chromatography achieves higher purity (99.5% vs. 98.2%) but increases production costs by 18–22%. Industrial facilities often opt for recrystallization with seed crystal optimization to balance purity and cost.
Analytical Characterization
Spectroscopic Profiling
Comprehensive characterization data ensures batch-to-batch consistency:
1H NMR (400 MHz, DMSO-d6):
δ 8.35 (d, J=4.8 Hz, 1H, Py-H),
7.67 (t, J=7.2 Hz, 1H, Py-H),
7.51 (d, J=8.4 Hz, 2H, Ar-H),
6.89 (d, J=8.4 Hz, 2H, Ar-H),
4.42 (s, 2H, N-CH2),
3.78 (s, 3H, OCH3),
3.45 (t, J=6.4 Hz, 2H, OCH2),
2.85 (m, 2H, NH-CH2)
LC-MS: m/z 272.34 [M+H]+ (calc. 272.35)
Purity Assessment
HPLC analysis under following conditions:
- Column: C18, 250×4.6 mm, 5 μm
- Mobile Phase: 60:40 MeCN/H2O (0.1% TFA)
- Retention Time: 6.8 min
- Purity: ≥98.5%
Comparative Analysis with Structural Analogs
Modification of the benzyl substituent significantly impacts synthesis parameters:
| Compound | Yield (%) | Purification Method | Purity (%) |
|---|---|---|---|
| N-(4-Methoxybenzyl) derivative | 82 | Recrystallization | 98.5 |
| N-(4-Fluorobenzyl) analog | 78 | Column Chromatography | 99.1 |
| N-(4-Bromobenzyl) variant | 75 | Distillation | 97.8 |
Data synthesized from
The electron-donating methoxy group enhances reaction rates by 15–20% compared to electron-withdrawing substituents like bromine. However, brominated analogs show better crystallization behavior due to increased molecular symmetry.
Applications in Pharmaceutical Development
The compound's synthetic accessibility and modular structure make it valuable for:
- Drug Discovery: Serves as a key intermediate in kinase inhibitor development
- Chemical Biology: Used in fluorescence polarization assays for protein-ligand interaction studies
- Material Science: Building block for conductive polymers with pyridine-mediated electron transport
Recent advances highlighted in patent WO2022056100A1 demonstrate its utility in synthesizing trifluoromethyl-containing therapeutics, leveraging its amine functionality for subsequent derivatization.
Chemical Reactions Analysis
Types of Reactions
[(4-METHOXYPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzyl derivative.
Reduction: Formation of 4-methoxybenzylamine.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
[(4-METHOXYPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(4-METHOXYPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features
The table below highlights structural variations among analogs of N-(4-methoxybenzyl)-2-(pyridin-2-yloxy)propan-1-amine:
Key Observations :
Comparison :
Physicochemical Properties
Key Observations :
- The pyridin-2-yloxy group likely increases molecular weight and polarity, improving aqueous solubility compared to benzyl or piperidine analogs.
Q & A
Q. What are the established synthetic routes for N-(4-methoxybenzyl)-2-(pyridin-2-yloxy)propan-1-amine, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination. Key steps include:
- Coupling of pyridin-2-ol with a propan-1-amine derivative under palladium or copper catalysis, often in solvents like DMF or toluene at 80–120°C .
- Reductive amination using sodium cyanoborohydride (NaBH3CN) or hydrogen gas with Pd/C to form the tertiary amine backbone . Critical conditions include inert atmospheres (N2/Ar), precise stoichiometric ratios of reactants, and purification via column chromatography .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) identifies proton environments, particularly the methoxybenzyl (-OCH3) and pyridinyloxy groups.
- Mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass ≈ 298.155 g/mol) .
- X-ray crystallography (using SHELX programs) resolves stereochemistry and hydrogen-bonding networks . For example, methoxybenzyl protons appear as singlets at δ 3.7–3.8 ppm, while pyridinyl protons show splitting patterns between δ 7.0–8.5 ppm .
Q. What preliminary biological activities have been reported for this compound?
Studies suggest:
- Antimicrobial activity : Moderate inhibition against Staphylococcus aureus (MIC ≈ 32 µg/mL) via membrane disruption .
- Anticancer potential : IC50 values of ~10 µM in breast cancer cell lines (MCF-7), linked to pyridine-mediated DNA intercalation .
- Neuroprotective effects : In vitro models show reduced oxidative stress in neuronal cells at 25 µM .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side products like N-oxide derivatives or dimerization?
- Catalyst selection : Pd/C (10% wt) reduces over-oxidation compared to Cu catalysts, which may promote N-oxide formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor monomeric product formation, while toluene increases dimerization risks .
- Temperature control : Maintaining reactions below 100°C minimizes thermal degradation of the methoxybenzyl group .
Q. What role does stereochemistry play in the compound’s biological activity, and how can enantiomers be resolved?
- Chiral centers : The propan-1-amine backbone introduces stereoisomerism. The (R)-enantiomer shows 3x higher antimicrobial activity than the (S)-form .
- Resolution methods : Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution using lipases (e.g., Candida antarctica) can isolate enantiomers .
Q. How should researchers address discrepancies in reported biological data, such as variable IC50 values across studies?
- Source analysis : Contradictions may arise from impurities (e.g., residual Pd catalysts) or by-products like 4-methoxybenzaldehyde derivatives .
- Standardization : Use LC-MS to confirm purity (>95%) and validate assays with positive controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic studies : Compare binding affinities via surface plasmon resonance (SPR) to isolate target-specific effects .
Methodological Notes
- Data tables should include reaction yields under varying conditions (e.g., solvent, catalyst) and biological activity metrics (IC50, MIC) with standard deviations.
- Key references : Prioritize crystallographic data from SHELX-refined structures and synthetic protocols from peer-reviewed pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
